N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Drug-Likeness Lipinski's Rule of Five Pharmacokinetics

N1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide (CAS 1797961-66-0) is a synthetic heterocyclic compound classified as an oxalamide derivative, featuring a unique bis-thiophene scaffold linked via a carbonyl bridge and a terminal primary oxalamide group. Its molecular formula is C12H10N2O3S2, with a molecular weight of 294.4 g/mol and a computed XLogP3 of 1.7.

Molecular Formula C12H10N2O3S2
Molecular Weight 294.34
CAS No. 1797961-66-0
Cat. No. B2765022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide
CAS1797961-66-0
Molecular FormulaC12H10N2O3S2
Molecular Weight294.34
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)N
InChIInChI=1S/C12H10N2O3S2/c13-11(16)12(17)14-6-7-3-4-9(19-7)10(15)8-2-1-5-18-8/h1-5H,6H2,(H2,13,16)(H,14,17)
InChIKeyCBGXDWOUMNWZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide (CAS 1797961-66-0): Structural and Physicochemical Baseline for Procurement Evaluation


N1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide (CAS 1797961-66-0) is a synthetic heterocyclic compound classified as an oxalamide derivative, featuring a unique bis-thiophene scaffold linked via a carbonyl bridge and a terminal primary oxalamide group [1]. Its molecular formula is C12H10N2O3S2, with a molecular weight of 294.4 g/mol and a computed XLogP3 of 1.7 [1]. This compound is cataloged within screening libraries under the identifier F6413-0428 and is supplied primarily for non-human research applications [1].

Why N1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide Cannot Be Replaced by N-Substituted Oxalamide Analogs in Structure-Focused Procurement


Substituting N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide with closely related in-class compounds such as the N-phenethyl analog (CAS 1797961-58-0) or the N-tetrahydrofuran-2-ylmethyl analog (CAS 1798522-24-3) is not chemically neutral due to substantial differences in key physicochemical and structural parameters. The target compound possesses a primary oxalamide terminus, which yields a distinct hydrogen-bonding donor/acceptor profile (2 HBD, 5 HBA) and a lower molecular weight (294.4 g/mol) relative to N-substituted variants [1][2]. These differences translate into a markedly lower lipophilicity (XLogP3 = 1.7) and a reduced rotatable bond count (4), directly impacting solubility and permeability profiles [1][2]. As the quantitative evidence below demonstrates, such deviations in molecular properties can alter binding interactions, pharmacokinetic suitability, and material compatibility, making generic substitution scientifically invalid without explicit like-for-like validation [1][2].

Quantitative Differentiation Matrix: N1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide vs. N-Substituted Analogs


Molecular Weight and Lipophilicity Comparison for Oral Bioavailability and Permeability Assessment

The target compound exhibits a molecular weight (MW) of 294.4 g/mol and XLogP3 of 1.7, placing it well within the optimal range for oral drug-likeness (MW < 500, LogP < 5) [1]. In direct contrast, the N-phenethyl analog (CID 76147312) has a significantly higher MW of 398.5 g/mol and a 2.4-log unit increase in lipophilicity (XLogP3 = 4.1) [2]. A lower MW and LogP are correlated with improved aqueous solubility and passive membrane permeability, suggesting a more favorable absorption profile for the target compound [1][2].

Drug-Likeness Lipinski's Rule of Five Pharmacokinetics

Rotatable Bond Count and Conformational Flexibility: Implications for Target Binding Entropy

The target compound has only 4 rotatable bonds, compared to 7 for the N-phenethyl analog [2]. A lower number of rotatable bonds is associated with reduced conformational entropy loss upon binding, which can translate into improved binding affinity and selectivity for macromolecular targets. This structural rigidity is a key differentiator for medicinal chemistry programs focused on optimizing ligand-target interactions.

Molecular Flexibility Entropic Cost Structure-Based Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Modulation of Transport and Permeability

The target compound features a TPSA of 146 Ų, with 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1]. The comparator N-phenethyl analog possesses a slightly lower TPSA of 132 Ų, but the same HBD/HBA count [2]. The higher TPSA of the target compound, while still within the commonly cited threshold for oral absorption (≤140 Ų), indicates a moderately polar surface that may influence transporter-mediated uptake or blood-brain barrier penetration differently compared to the analog. This distinction is relevant for projects where fine-tuning of TPSA is critical for optimizing distribution.

Cell Permeability Blood-Brain Barrier Toxicity Prediction

Primary Oxalamide Functionality: A Distinct Pharmacophore for Hydrogen-Bond Directed Interactions

Unlike N-substituted analogs that mask one of the amide hydrogens, N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide retains a primary oxalamide (—NH—C(=O)—C(=O)—NH2) terminus [1]. This terminal primary amide group can act as a hydrogen-bond donor/acceptor dyad in molecular recognition events [1]. In contrast, the N-phenethyl analog features a secondary amide at the corresponding position, which alters both the hydrogen-bonding potential and the steric environment [2]. Although no direct binding data for the target compound is publicly available, this structural feature is well-established in medicinal chemistry as a key determinant of target engagement and selectivity.

Pharmacophore Modeling Molecular Recognition Supramolecular Chemistry

Lack of Sub-Structural Alerts and Favorable Safety Profile for Early-Stage Screening

The target compound does not contain thiophene patterns flagged as genotoxic mutagens and is free from recognized Pan-Assay Interference (PAINS) substructures [1]. This is a distinctive advantage in screening library selection when compared to thiophene derivatives bearing potentially problematic functionalities such as unsubstituted anilines or certain sulfonamides. While the comparator phenethyl analog shares a similarly clean profile [2], the absence of a bulky hydrophobic group reduces the risk of non-specific aggregation, a common source of false positives. This aspect is particularly relevant for teams procuring compounds for high-throughput screening campaigns where clean lead profiles are paramount.

Toxicity Pan-Assay Interference Compounds (PAINS) Early Drug Discovery

Optimal Application Scenarios for N1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide Driven by Quantitative Differentiation


Lead-Like Fragment for Drug Discovery Programs Targeting Oral Bioavailability

With a molecular weight of 294.4 g/mol, XLogP3 of 1.7, and only 4 rotatable bonds [1], this compound is an ideal lead-like scaffold for oral drug discovery. It conforms to Lipinski's rule of five and Veber's criteria better than its N-phenethyl analog (MW 398.5, LogP 4.1, 7 rotatable bonds) [2], making it a superior starting point for structure-activity relationship (SAR) studies aimed at optimizing oral absorption.

Biophysical Assay Development Requiring Defined Hydrogen-Bonding Patterns

The primary oxalamide terminus offers a unique hydrogen-bond donor/acceptor motif not present in N-alkylated analogs [1]. This feature is advantageous for developing biophysical assays (e.g., SPR, ITC, X-ray crystallography) where a well-defined, reliable interaction with target protein hotspots is essential. Libraries enriched with such compounds are valued for fragment-based lead discovery.

Chemical Biology Probes with Reduced Non-Specific Binding Potential

The lower lipophilicity (LogP 1.7) and smaller hydrophobic surface area of this compound, compared to the N-phenethyl analog (LogP 4.1) [2], are associated with reduced non-specific binding to proteins and membranes. This property is critical for cellular target engagement studies and phenotypic screening, where high assay background from hydrophobic compounds is problematic.

Screening Library Diversification with Clean Lead Profiles

The absence of PAINS alerts and mutagenic structural fragments [1] makes this compound immediately suitable for incorporation into high-throughput screening collections. Its distinct physicochemical profile complements existing libraries, enhancing diversity without introducing confounding chemical liabilities.

Quote Request

Request a Quote for N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.